

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Cyclobutylpropanoic Acid

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Compound of Interest

Compound Name: 3-Cyclobutylpropanoic acid

Cat. No.: B1367402

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Introduction: Understanding the Significance of 3-Cyclobutylpropanoic Acid

3-Cyclobutylpropanoic acid (CAS No. 4415-84-3) is a carboxylic acid featuring a cyclobutyl moiety attached to a propanoic acid chain. This unique structural combination imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug development. The cyclobutyl group, a strained four-membered ring, can influence molecular conformation, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents. A thorough understanding of its physicochemical characteristics is paramount for its effective utilization in synthetic chemistry and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical properties of **3-cyclobutylpropanoic acid**, detailed experimental protocols for their determination, and insights into its molecular behavior.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Cyclobutylpropanoic acid** is presented below. It is important to note that while some of these properties have been experimentally

determined, others are predicted based on computational models due to the limited availability of published experimental data for this specific molecule.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₂	[1]
Molecular Weight	128.17 g/mol	[1]
Boiling Point	227.6 ± 8.0 °C at 760 mmHg	[1]
Density	1.1 ± 0.1 g/cm ³	[1]
Melting Point	Not experimentally determined	
pKa	Predicted: ~4.8	
LogP	1.71 (Predicted)	[1]
Solubility	Expected to be soluble in organic solvents like ethanol, diethyl ether, and chloroform. Limited solubility in water.	[2]

Molecular Structure and Conformation

The structure of **3-Cyclobutylpropanoic acid**, with its flexible propanoic acid chain and the puckered cyclobutane ring, allows for a range of conformational isomers. The interplay between the hydrophobic cyclobutyl group and the hydrophilic carboxylic acid function dictates its interaction with solvents and biological macromolecules.

Experimental Protocols for Physicochemical Characterization

The following section details the experimental methodologies for determining the key physicochemical properties of **3-Cyclobutylpropanoic acid**. These protocols are based on established analytical techniques for carboxylic acids.

Synthesis of 3-Cyclobutylpropanoic Acid

A plausible synthetic route to **3-Cyclobutylpropanoic acid** can be adapted from methods used for analogous cycloalkylpropanoic acids. A two-step process starting from the commercially available cyclobutanemethanol is outlined below.

Step 1: Synthesis of Cyclobutylmethyl Tosylate

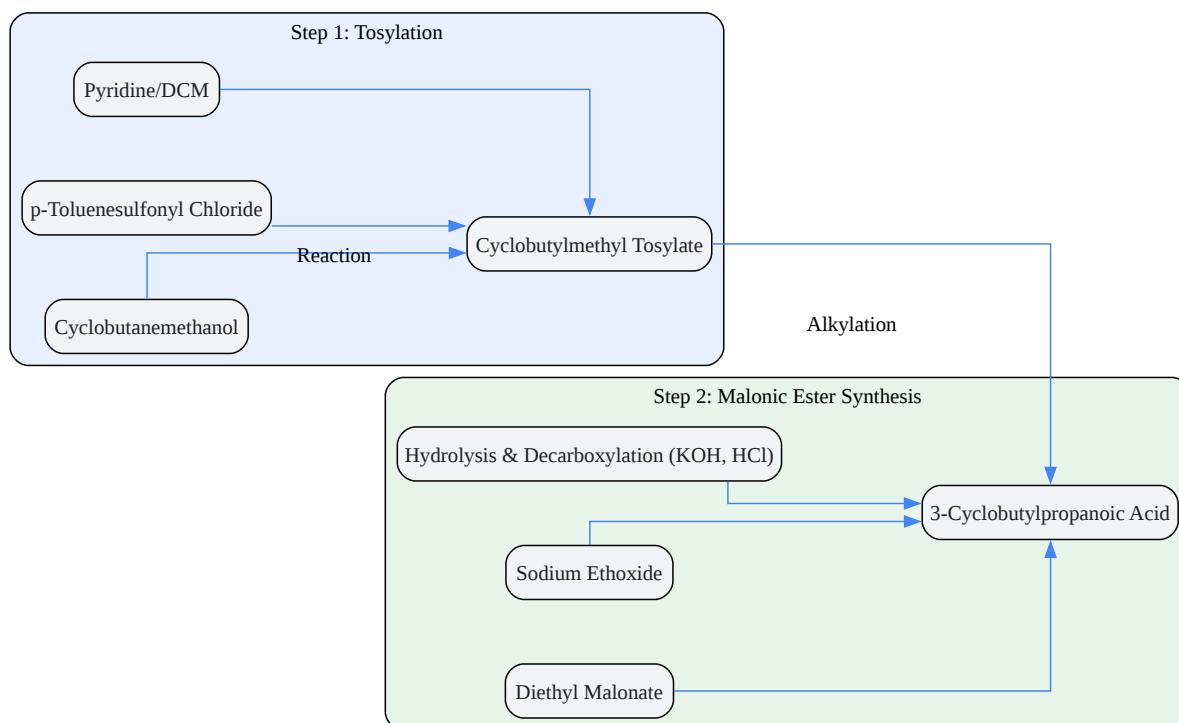
This step involves the conversion of the primary alcohol, cyclobutanemethanol, to a better leaving group, a tosylate, in preparation for nucleophilic substitution.

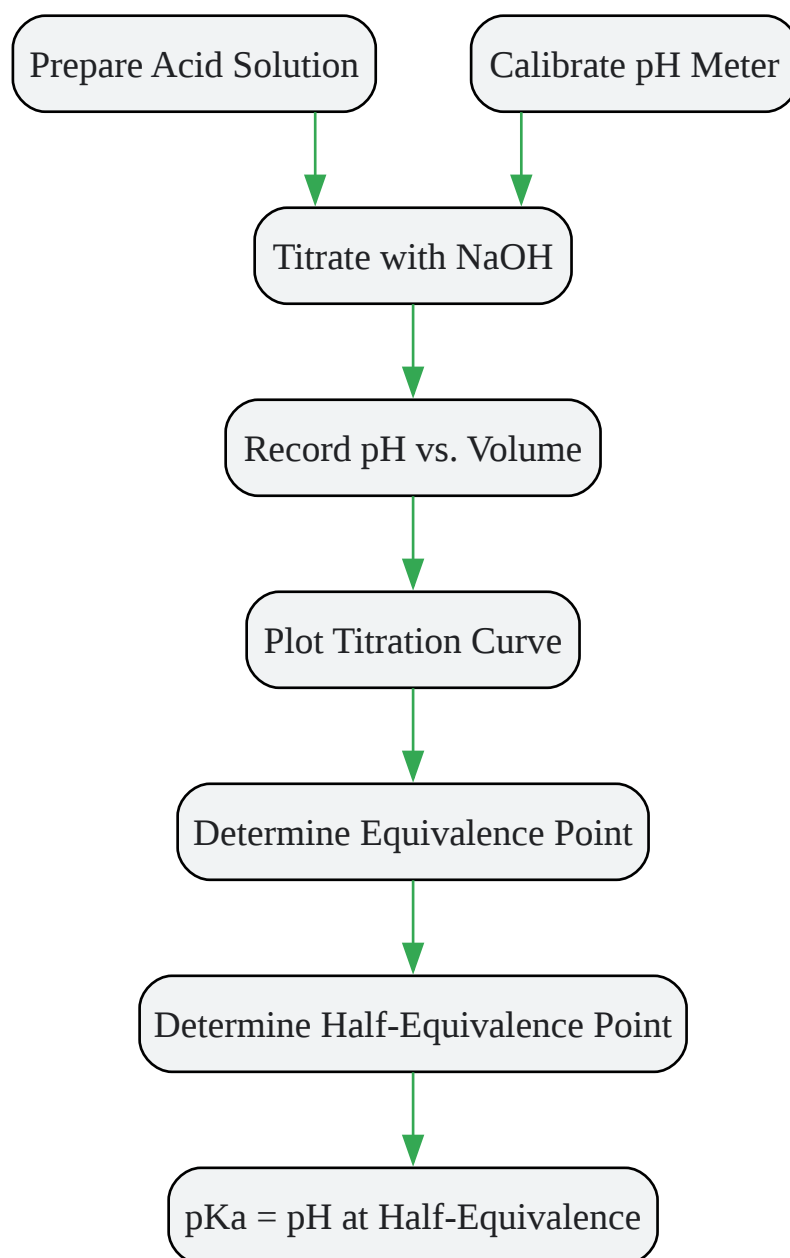
- Materials: Cyclobutanemethanol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).
- Procedure:
 - Dissolve cyclobutanemethanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add pyridine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
 - Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 12-16 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by adding water.
 - Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclobutylmethyl tosylate.
 - Purify the product by column chromatography on silica gel.

Step 2: Synthesis of **3-Cyclobutylpropanoic Acid** via Malonic Ester Synthesis

This classic method allows for the extension of the carbon chain by two atoms.

- Materials: Cyclobutylmethyl tosylate, diethyl malonate, sodium ethoxide (NaOEt), ethanol, potassium hydroxide (KOH), hydrochloric acid (HCl).
- Procedure:
 - Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol at 0 °C.
 - To this solution, add diethyl malonate (1.1 eq) dropwise at 0 °C.
 - After stirring for 30 minutes, add the cyclobutylmethyl tosylate (1.0 eq) from Step 1.
 - Heat the reaction mixture to reflux and maintain for 4-6 hours.
 - Cool the reaction to room temperature and remove the ethanol under reduced pressure.
 - To the resulting residue, add a solution of KOH in water and heat to reflux for 4-6 hours to hydrolyze the ester and effect decarboxylation.
 - Cool the mixture in an ice bath and acidify to pH 1-2 with concentrated HCl.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
 - Remove the solvent under reduced pressure to yield **3-Cyclobutylpropanoic acid**. Further purification can be achieved by distillation or recrystallization.





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Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

While experimental spectra for **3-Cyclobutylpropanoic acid** are not readily available in public databases, its spectral characteristics can be reliably predicted based on its structure and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutyl ring and the propanoic acid chain.

- -COOH Proton: A broad singlet, typically in the range of 10-13 ppm.
- α -CH₂ Protons: A triplet adjacent to the carbonyl group, expected around 2.2-2.5 ppm.
- β -CH₂ Protons: A multiplet adjacent to both the α -CH₂ and the cyclobutyl ring, likely in the 1.5-1.8 ppm range.
- Cyclobutyl Protons: A complex series of multiplets in the upfield region, approximately 1.6-2.2 ppm, due to the puckered nature of the ring and complex spin-spin coupling.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

- -COOH Carbon: A signal in the downfield region, typically 175-185 ppm.
- α -CH₂ Carbon: A signal around 30-40 ppm.
- β -CH₂ Carbon: A signal around 25-35 ppm.
- Cyclobutyl Carbons: Signals for the methine and methylene carbons of the cyclobutane ring would appear in the range of 20-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

- O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
- C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

- C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm^{-1} .
- C-O Stretch: An absorption in the 1210-1320 cm^{-1} region.

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion (M^+): A peak at $m/z = 128$, corresponding to the molecular weight of the compound.
- Key Fragmentation Patterns:
 - Loss of the carboxyl group ($-\text{COOH}$) leading to a fragment at $m/z = 83$.
 - McLafferty rearrangement, if sterically feasible, could lead to characteristic neutral losses.
 - Cleavage of the cyclobutyl ring could also produce a series of smaller fragments.

Applications in Drug Discovery and Development

The physicochemical properties of **3-Cyclobutylpropanoic acid** make it an attractive scaffold in drug design. Its moderate lipophilicity (predicted LogP of 1.71) suggests a good balance between aqueous solubility and membrane permeability, which is often a desirable trait for orally bioavailable drugs. The cyclobutyl group can serve as a metabolically more stable isostere for other alkyl or aromatic groups, potentially improving the pharmacokinetic profile of a drug candidate. Furthermore, the carboxylic acid handle provides a convenient point for chemical modification, allowing for the synthesis of a variety of derivatives such as esters and amides to modulate activity and properties. For instance, **3-Cyclobutylpropanoic acid** is used in the preparation of substituted oxopyridine derivatives that act as inhibitors of Factor XIa and plasma kallikrein, enzymes involved in the coagulation cascade.

Conclusion

3-Cyclobutylpropanoic acid is a molecule with a distinct set of physicochemical characteristics that are of considerable interest to the scientific and drug development communities. This guide has provided a detailed overview of its known and predicted

properties, along with robust experimental protocols for their determination. A comprehensive understanding of these parameters is essential for harnessing the full potential of this versatile building block in the rational design and development of new chemical entities with therapeutic applications. The interplay of its structural features and resulting properties underscores the importance of detailed physicochemical characterization in modern medicinal chemistry.

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